Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
CAS No.: 1566-15-0
VCID: VC0195332
Molecular Formula: C10H24N3Cl2O2P
Molecular Weight: 320.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine (1:1), also known as N,N-bis(2-chloroethyl)phosphorodiamidic acid cyclohexylamine salt, is a chemical compound combining a phosphorodiamidic acid moiety with cyclohexanamine. Its molecular formula is C10H24Cl2N3O2P, and it has a molecular weight of approximately 320.196 g/mol. It typically appears as a white crystalline solid, with a melting point of 100-103ºC and a boiling point of 363.5ºC at 760 mmHg. The compound is primarily used in synthetic organic chemistry as a reagent in synthesizing phosphorodiamidate-based compounds . It has potential applications in oncology, with its interaction with DNA leading to cell death in rapidly dividing cells. The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine typically involves reacting chloromethylated phosphorodiamidic acid derivatives with cyclohexanamine. This compound exhibits significant biological activity, especially in cancer treatment research. It metabolizes into phosphoramide mustard, inducing DNA damage and forming DNA adducts, which leads to cell death in rapidly dividing cells. Further studies are required to fully understand its interaction dynamics and potential off-target effects. Researchers are also interested in its potential as an intermediate in producing phosphoramidate analogs, relevant in studying organophosphorus chemistry . Cyclophosphamide and Ifosfamide share structural and functional similarities with phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compound with cyclohexanamine. Cyclophosphamide contains a cyclic oxazaphosphorine ring and requires metabolic activation. Ifosfamide has a similar mechanism but different side effects and pharmacokinetics. Additionally, cyclohexylamine, a component of the compound, is used as an intermediate in synthesizing other organic compounds, such as accelerators for vulcanization, pharmaceuticals, and corrosion inhibitors . |
---|---|
CAS No. | 1566-15-0 |
Product Name | Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) |
Molecular Formula | C10H24N3Cl2O2P |
Molecular Weight | 320.19 g/mol |
IUPAC Name | amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine |
Standard InChI | InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) |
Standard InChIKey | BGTIPRUDEMNRIP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O |
Canonical SMILES | C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O |
Purity | > 95% |
Synonyms | N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt; NSC 69945 |
PubChem Compound | 96355 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume